

# Application Note: Quantification of DL-Threonine in Biological Samples using GC-MS

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## Compound of Interest

Compound Name: *DL-Threonine*

Cat. No.: *B555098*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Threonine is an essential amino acid crucial for protein synthesis, collagen production, and the proper functioning of the central nervous, cardiovascular, and immune systems. The ability to accurately quantify both D- and L-isomers of threonine in biological matrices such as plasma, serum, and urine is vital for various research areas, including metabolic disease studies, nutritional science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of amino acids.<sup>[1]</sup> Due to the polar and non-volatile nature of amino acids, chemical derivatization is a mandatory step prior to GC-MS analysis to enhance their volatility and thermal stability.<sup>[1][2]</sup> This application note provides a detailed protocol for the quantification of **DL-Threonine** in biological samples using GC-MS, covering sample preparation, derivatization, and analysis.

## Experimental Protocols

### Sample Preparation: Extraction of Amino Acids from Serum/Plasma

This protocol outlines the extraction of amino acids from serum or plasma samples, a critical first step to remove interfering proteins and other macromolecules.<sup>[3][4]</sup>

Materials:

- Serum or Plasma Sample
- Methanol (HPLC Grade)
- Deionized Water
- Internal Standard (e.g., Norvaline or a stable isotope-labeled Threonine)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge
- Vortex mixer

**Procedure:**

- Pipette 100  $\mu$ L of serum or plasma into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the internal standard solution.
- Add 800  $\mu$ L of a cold (-20°C) 8:1 methanol-water solution to precipitate proteins.[\[3\]](#)
- Vortex the mixture vigorously for 1 minute.
- Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[\[3\]](#)
- Carefully transfer the supernatant containing the amino acids to a new microcentrifuge tube.
- Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

## Derivatization: Two-Step Derivatization Protocol

This two-step derivatization protocol is widely used for the analysis of amino acids by GC-MS. The first step protects the keto group, and the second step derivatizes the amine and hydroxyl

groups.[3]

#### Materials:

- Dried sample extract from the previous step
- Methoxyamine hydrochloride in pyridine (20 mg/mL)
- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
- Heating block or oven
- GC vials with inserts

#### Procedure:

- Add 40  $\mu$ L of methoxyamine hydrochloride solution to the dried sample extract.[3]
- Vortex the mixture and incubate at room temperature for 16 hours (overnight) to protect the carbonyl groups.[3]
- Add 50  $\mu$ L of MSTFA to the vial.[3]
- Seal the vial and incubate at 80°C for 1.5 to 2 hours to derivatize the amino and hydroxyl groups.[3]
- Cool the vial to room temperature before GC-MS analysis.
- Transfer the derivatized sample to a GC vial with an insert.

## GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized threonine. These may need to be optimized for your specific instrument and column.

#### Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

## GC Conditions:

- Column: DB-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or similar medium-polarity column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 280°C.
- Injection Volume: 1  $\mu$ L.
- Split Ratio: 10:1.
- Oven Temperature Program:
  - Initial temperature: 70°C, hold for 4 minutes.
  - Ramp: 20°C/min to 300°C.
  - Hold: 4 minutes at 300°C.[\[5\]](#)

## MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode (m/z 50-600) for qualitative confirmation.
- SIM Ions for Threonine Derivative (TMS): Specific ions for the derivatized threonine should be selected based on the fragmentation pattern observed in scan mode.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of threonine. These values are indicative and may vary depending on the specific experimental

conditions.

Table 1: Method Validation Parameters for Threonine Quantification

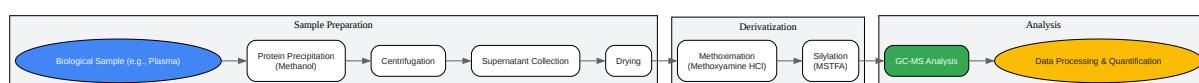
Parameter	Typical Value	Reference
Linearity ( $R^2$ )	> 0.99	
Intra-day Precision (%RSD)	< 10%	[6]
Inter-day Precision (%RSD)	< 15%	[6]
Limit of Detection (LOD)	0.03 - 12 $\mu\text{M}$	[6]
Lower Limit of Quantification (LLOQ)	0.3 - 30 $\mu\text{M}$	[6]
Accuracy/Recovery	85 - 115%	[7]

Table 2: Typical Threonine Concentrations in Human Plasma

Analyte	Concentration Range ( $\mu\text{M}$ )
L-Threonine	80 - 200

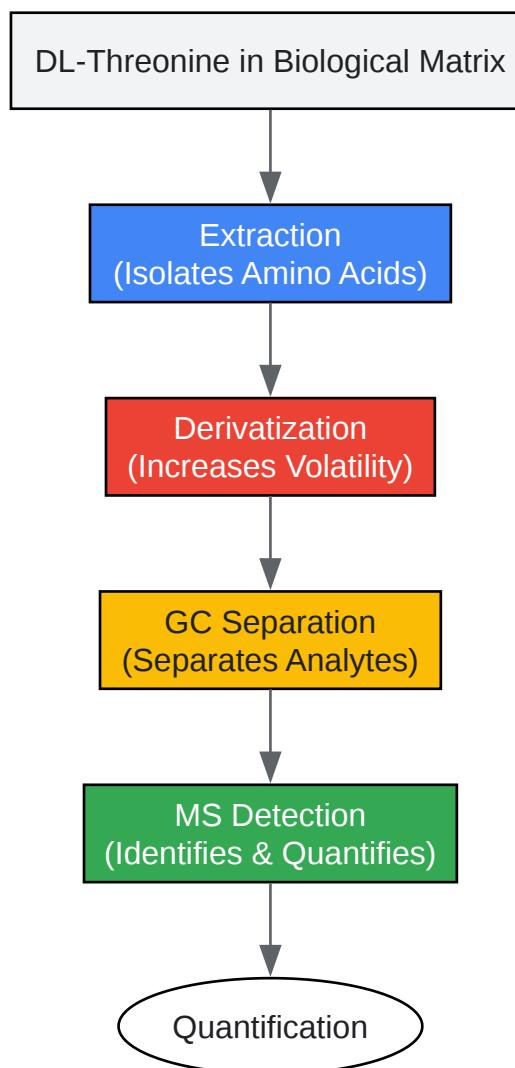
Note: D-Threonine is typically not present in significant amounts in healthy individuals.

## Visualizations



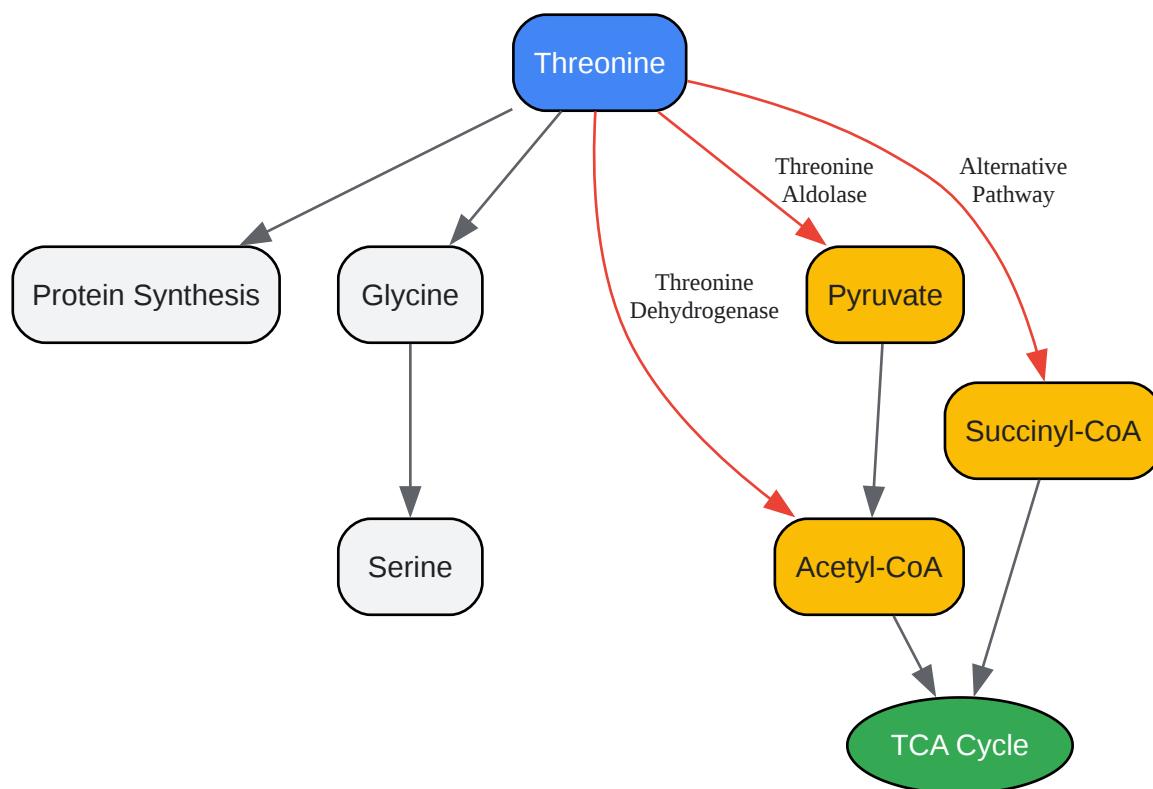
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Caption: Experimental workflow for **DL-Threonine** quantification.



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Caption: Logical steps in GC-MS analysis of **DL-Threonine**.



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Caption: Simplified metabolic pathways of Threonine.

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